molecular formula C22H22O B14535012 4-Butyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran CAS No. 62225-39-2

4-Butyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran

Cat. No.: B14535012
CAS No.: 62225-39-2
M. Wt: 302.4 g/mol
InChI Key: IZOFKHAWNMOPRN-UHFFFAOYSA-N
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Description

4-Butyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran is a heterocyclic compound that features a fused pyran and indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions. Various catalysts such as metal silicates, nanocatalysts, and organocatalysts can be employed to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of green chemistry principles, such as minimizing by-products and using environmentally friendly solvents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the pyran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Butyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Butyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran
  • 2-Amino-5-oxo-4-aryl-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile

Uniqueness

4-Butyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran is unique due to its butyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in solubility, stability, and interaction with biological targets .

Properties

CAS No.

62225-39-2

Molecular Formula

C22H22O

Molecular Weight

302.4 g/mol

IUPAC Name

4-butyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran

InChI

InChI=1S/C22H22O/c1-2-3-9-18-15-20(16-10-5-4-6-11-16)23-21-14-17-12-7-8-13-19(17)22(18)21/h4-8,10-13,15,18H,2-3,9,14H2,1H3

InChI Key

IZOFKHAWNMOPRN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C=C(OC2=C1C3=CC=CC=C3C2)C4=CC=CC=C4

Origin of Product

United States

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